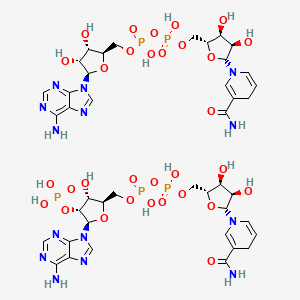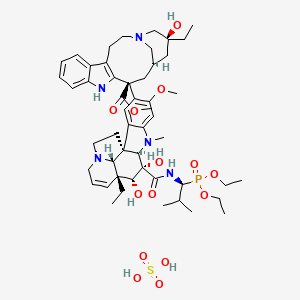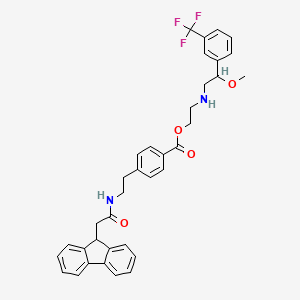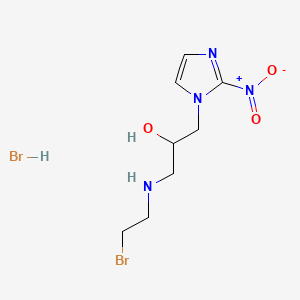
CYT-009-GhrQb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYT-009-GhrQb is a therapeutic vaccine initially developed by Cytos Biotechnology AG. It is designed as a ghrelin antagonist, targeting the ghrelin hormone, which plays a significant role in regulating appetite and energy balance. The primary therapeutic area for this compound is endocrinology and metabolic diseases, specifically for the treatment of obesity .
Preparation Methods
The preparation of CYT-009-GhrQb involves synthetic routes and reaction conditions typical for therapeutic vaccines. The specific synthetic routes and industrial production methods are proprietary to Cytos Biotechnology AG and are not publicly disclosed. the general process for developing therapeutic vaccines includes the following steps:
Antigen Identification: Identifying the specific antigen (in this case, ghrelin) to target.
Vaccine Formulation: Developing a formulation that includes the antigen and adjuvants to enhance the immune response.
Clinical Trials: Conducting preclinical and clinical trials to test the safety and efficacy of the vaccine.
Manufacturing: Scaling up the production process for commercial manufacturing, ensuring consistency and quality control
Chemical Reactions Analysis
CYT-009-GhrQb, as a therapeutic vaccine, primarily undergoes immunological reactions rather than traditional chemical reactions. The key reactions involved include:
Antigen-Antibody Interaction: The vaccine induces the production of antibodies that specifically bind to the ghrelin hormone.
Immune Response Activation: The binding of antibodies to ghrelin triggers an immune response, leading to the neutralization of ghrelin’s effects on appetite and energy balance
Scientific Research Applications
CYT-009-GhrQb has been explored for various scientific research applications, including:
Obesity Treatment: The primary application of this compound is in the treatment of obesity by reducing appetite and promoting weight loss through the antagonism of ghrelin
Metabolic Disease Research:
Endocrinology: Research in endocrinology can benefit from the use of this compound to explore hormonal regulation and its impact on metabolic health
Mechanism of Action
CYT-009-GhrQb exerts its effects by targeting the ghrelin hormone, which is known to stimulate appetite and promote fat storage. The vaccine works as a ghrelin antagonist, meaning it induces the production of antibodies that bind to ghrelin, preventing it from interacting with its receptors. This inhibition of ghrelin’s activity leads to reduced appetite and decreased fat accumulation. The molecular targets and pathways involved include the ghrelin receptor (growth hormone secretagogue receptor) and the downstream signaling pathways that regulate appetite and energy balance .
Comparison with Similar Compounds
CYT-009-GhrQb is unique in its approach as a therapeutic vaccine targeting ghrelin. Similar compounds include other ghrelin antagonists and appetite-regulating agents. Some of these similar compounds are:
Ghrelin Receptor Antagonists: These compounds directly block the ghrelin receptor, preventing ghrelin from exerting its effects.
Appetite Suppressants: Various pharmacological agents that reduce appetite through different mechanisms, such as serotonin and norepinephrine reuptake inhibitors.
Hormonal Therapies: Other hormonal therapies targeting different pathways involved in appetite regulation and energy balance
This compound stands out due to its vaccine-based approach, which aims to induce a long-lasting immune response against ghrelin, potentially offering a more sustained effect compared to traditional pharmacological agents.
Properties
Molecular Formula |
C42H59N14O31P5 |
|---|---|
Molecular Weight |
1410.9 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H30N7O17P3.C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t2*10-,11-,13-,14-,15-,16-,20-,21-/m11/s1 |
InChI Key |
HDXXPHUBUBEPGJ-JJVDBIKMSA-N |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate](/img/structure/B10837284.png)
![2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol;2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837294.png)

![2-(Aminomethyl)-6-[4,6-diamino-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B10837313.png)
![(3S,6R,10S,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837320.png)
![(3R)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]pent-4-ynoic acid](/img/structure/B10837329.png)

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-](/img/structure/B10837341.png)


![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837360.png)


![2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one](/img/structure/B10837375.png)
